molecular formula C12H15N5O5 B108849 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate CAS No. 91702-60-2

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

Cat. No. B108849
CAS RN: 91702-60-2
M. Wt: 309.28 g/mol
InChI Key: SJBOYFXLWONEHK-UHFFFAOYSA-N
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Description

The compound "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate" is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, which shares the ethyl acetate moiety with the compound . The second paper discusses a compound with a methoxy acetate group and its effects on learning and memory in mice . These papers provide insights into the synthesis and potential biological activities of compounds with similar structures.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . While the exact synthesis of "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate" is not detailed, it can be inferred that similar synthetic strategies could be employed, considering the presence of acetate and methoxy groups in the structure.

Molecular Structure Analysis

The molecular structure of the related compound ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was confirmed by NMR, IR, and mass spectral studies, and its crystal structure was determined by single crystal X-ray diffraction studies . The compound crystallizes in the orthorhombic space group with specific unit cell parameters. Such analytical techniques would likely be applicable to the molecular structure analysis of "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate" to confirm its structure and purity.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate". However, the synthesis of related compounds suggests that reactions involving aromatic systems and esterification are relevant . These reactions are important for the formation of the ester linkage and the introduction of various substituents on the aromatic ring or heterocycle.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include crystallization in specific space groups and the presence of intermolecular interactions such as C–H···O hydrogen bonds, which contribute to the three-dimensional architecture of the crystal structure . The Hirshfeld surface analysis and fingerprint plots provide information on the nature and percentage contribution of intermolecular contacts . These techniques and findings could be extrapolated to analyze the physical and chemical properties of "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate", although specific data for this compound is not provided in the papers.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Parameshwarappa et al. (2009) explored the synthesis of thiazole substituted coumarins, starting from a compound structurally related to 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate. This research highlighted the compound's potential in creating derivatives with antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Synthesis of α-(Aminomethylene)-9-(Methoxymethyl)-9H-Purine-6-Acetic Acid Derivatives

Hamamichi and Miyasaka (1990) synthesized α-(aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetamide and ethyl acetate derivatives. These compounds were created by catalytic hydrogenation, showcasing the versatility of the base compound in synthesizing a range of derivatives (Hamamichi & Miyasaka, 1990).

Synthesis of Antimicrobial 2-Hydroxy-6-Methyl-7-(Arylamino)-1,7-Dihydropurin-8-Ones

Sharma et al. (2004) conducted research on synthesizing a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. These compounds were derived from a process starting with compounds similar to 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, indicating its relevance in creating antimicrobial agents (Sharma et al., 2004).

Application in Fluorescent Dyes

Sabnis et al. (1992) synthesized 4-(coumarin-3-yl)thiophenes using a key intermediate structurally related to the base compound. These thiophenes were applied to polyester fibers as fluorescent disperse dyes, demonstrating the compound's application in textile dyeing (Sabnis et al., 1992).

Cytotoxicity Against Cancer Cells

Du et al. (2018) identified compounds from the stem tuber of Pinellia pedatisecta, including one structurally similar to 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate. These compounds showed significant inhibitory effects on the proliferation of human cervical cancer HeLa cells (Du et al., 2018).

properties

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBOYFXLWONEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238673
Record name 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

CAS RN

91702-60-2
Record name 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-ACETAMIDO-6-OXO-1H-PURIN-7(6H)-YL)METHOXY)ETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2CR400A1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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